molecular formula C5H14NO2P B6161649 ethyl (2-aminoethyl)(methyl)phosphinate CAS No. 146498-48-8

ethyl (2-aminoethyl)(methyl)phosphinate

Cat. No.: B6161649
CAS No.: 146498-48-8
M. Wt: 151.1
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Description

Ethyl (2-aminoethyl)(methyl)phosphinate is a phosphinate compound provided for research use. With the molecular formula C5H14NO2P, it is an analog of GABA (γ-aminobutyric acid), the primary inhibitory neurotransmitter in the central nervous system . Such phosphinate and phosphonate analogs are of significant interest in neuropharmacology for their activity on GABA receptor subtypes . Research on closely related compounds, such as 2-Aminoethyl methylphosphonate (2-AEMP), has demonstrated potent antagonist activity at GABAA-ρ1 (also known as GABAC) receptors . These receptors are found in the retina and other parts of the central nervous system and are involved in modulating neuronal excitability . By acting as a receptor antagonist, this class of compounds can block the action of GABA, providing a valuable tool for researchers to study the function and pharmacology of these specific inhibitory receptor channels . The structure-activity relationships of these molecules are a key area of investigation, as modifications to the substituents on the phosphorus atom or the aminoethyl side chain can significantly alter their potency and selectivity . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

CAS No.

146498-48-8

Molecular Formula

C5H14NO2P

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Components

  • Amine : 2-Aminoethyl methyl ether or its hydrochloride.

  • Carbonyl source : Formaldehyde or paraformaldehyde.

  • Phosphorus reagent : Methylphosphinic acid or its ethyl ester.

In a typical procedure, formaldehyde reacts with the amine to form an iminium intermediate, which subsequently undergoes nucleophilic attack by the phosphorus reagent. A study on α-aminophosphonates demonstrated that boron trifluoride etherate (20 mol%) in acetonitrile at 26°C for 72 hours facilitates similar transformations, yielding products in 24–96% depending on steric and electronic effects.

Optimization Challenges

  • Steric hindrance : Bulky substituents on the amine (e.g., benzyl groups) reduce yields due to restricted access to the iminium intermediate.

  • Catalyst selection : Boron trifluoride enhances electrophilicity of the iminium ion, but excess catalyst may promote side reactions like phosphite hydrolysis.

Kabachnik-Fields Reaction Pathways

The Kabachnik-Fields reaction, involving amines, carbonyl compounds, and dialkyl phosphites, is adaptable to phosphinates by substituting phosphites with phosphinic acid derivatives.

Mechanistic Considerations

The reaction proceeds via a tandem imine formation and phosphorylation. For this compound:

  • Imine formation : 2-Aminoethyl methyl amine reacts with formaldehyde.

  • Phosphorylation : The imine intermediate is attacked by methylphosphinic acid ethyl ester.

A solvent-free microwave-assisted variant (180 W, 2 minutes) achieved 98% yields for analogous α-aminophosphonates, suggesting potential for rapid, high-yield synthesis.

Diastereoselectivity

Chiral catalysts (e.g., binaphthol-derived Brønsted acids) enable enantioselective synthesis. While the target compound lacks stereocenters, this method ensures regiochemical control during phosphorylation.

Direct Phosphorylation Strategies

Michaelis-Arbuzov Reaction

Reaction of 2-aminoethyl methyl ether with methylphosphinic chloride in ethanol:

CH3P(O)Cl2+NH2CH2CH2OCH3EtOHCH3P(O)(OEt)NHCH2CH2OCH3+HCl\text{CH}3P(O)Cl2 + \text{NH}2\text{CH}2\text{CH}2\text{OCH}3 \xrightarrow{\text{EtOH}} \text{CH}3P(O)(OEt)\text{NHCH}2\text{CH}2\text{OCH}3 + \text{HCl}

Yields depend on the electrophilicity of the phosphorus reagent and the nucleophilicity of the amine.

Catalytic Phosphorylation

Boron trifluoride etherate (20 mol%) in dichloromethane at 40°C promotes phosphorylation of benzoxazine derivatives to phosphonates. Adapting this to phosphinates requires substituting triethyl phosphite with methylphosphinic acid ethyl ester.

Comparative Analysis of Methodologies

Method Conditions Yield Range Key Advantages
Mannich ReactionBF₃·Et₂O, MeCN, 26°C, 72 h24–96%Broad substrate scope
Kabachnik-FieldsSolvent-free, MW, 180 W, 2 minUp to 98%Rapid, high yield
Direct PhosphorylationEtOH, reflux, 12 h40–60%Simplicity

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-aminoethyl)(methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into phosphine or other reduced forms.

    Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Ethyl (2-aminoethyl)(methyl)phosphinate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein phosphorylation.

    Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: It may be used in the development of new materials, such as flame retardants or plasticizers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl (2-aminoethyl)(methyl)phosphinate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the phosphinate moiety can participate in covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Key Substituents Functional Groups Biological Relevance
Ethyl (2-aminoethyl)(methyl)phosphinate Methyl, ethyl ester, 2-aminoethyl Phosphinate, amine Potential for targeting enzymes/proteins via amine interactions
Ethyl (6-isothiocyanatohexyl)(phenyl)phosphinate (377) Phenyl, hexyl-isothiocyanate, ethyl ester Phosphinate, isothiocyanate Antiproliferative activity via G2/M arrest and apoptosis induction
Methyl phenyl (quinolin-3-yl) phosphinate (3a) Quinoline, phenyl, methyl ester Phosphinate, aromatic heterocycle Enhanced aromatic interactions in drug design
Ethyl methyl methylphosphonate Methyl, ethyl ester, methyl Phosphonate Simpler structure; lower polarity and reactivity
2-Ethoxyethylphosphinate Ethoxyethyl, ethyl ester Phosphinate, ether Reduced solubility compared to aminoethyl analogs

Reactivity and Stability

  • This compound: The amine group increases hydrophilicity and may enhance hydrolytic stability compared to non-polar analogs. The phosphinate moiety is less reactive toward nucleophiles than phosphonates or phosphates .
  • Compound 377 : The isothiocyanate group confers electrophilicity, enabling covalent binding to thiols in proteins, a mechanism critical for its antitumor activity .
  • Compound 3a: The quinoline ring stabilizes the molecule via π-π stacking, improving pharmacokinetic properties .

Key Differentiators

Aminoethyl vs. Isothiocyanate: The amine in this compound offers non-covalent targeting, whereas compound 377’s isothiocyanate enables covalent modification .

Aromatic vs.

Phosphinate vs.

Q & A

Basic Question: What spectroscopic techniques are most effective for characterizing ethyl (2-aminoethyl)(methyl)phosphinate, and how should they be prioritized in structural analysis?

Answer:
Characterization of this compound requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Prioritize 31^{31}P NMR to confirm phosphinate bonding and 1^{1}H/13^{13}C NMR to resolve alkyl/amine substituents .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identify P=O (~1250 cm1^{-1}) and N-H (~3300 cm1^{-1}) stretches to validate functional groups .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.

Methodological Priority: Begin with NMR for structural backbone analysis, followed by FT-IR for functional group validation, and HRMS for molecular confirmation. Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities .

Basic Question: How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Answer:
Key synthesis considerations:

  • Precursor Selection: Use methylphosphinic acid and 2-aminoethanol as starting materials, with ethylation via nucleophilic substitution under anhydrous conditions .
  • Reaction Optimization: Employ a factorial design (e.g., 2k^k factorial) to test variables like temperature (60–100°C), solvent (THF vs. DMF), and catalyst (e.g., triethylamine) .
  • Purification: Utilize column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization for high-purity yields (>95%).

Reproducibility Tip: Document exact stoichiometry, reaction time, and inert atmosphere conditions to minimize batch variability .

Advanced Question: What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., solubility, stability) of this compound across solvent systems?

Answer:
Address discrepancies through:

  • Controlled Solvent Screening: Systematically test polar (water, ethanol) and nonpolar (hexane, toluene) solvents. Measure solubility via gravimetric analysis and stability via accelerated aging studies (40–80°C) .
  • Data Normalization: Account for solvent polarity (Hildebrand parameters) and hydrogen-bonding capacity using multivariate regression models .
  • Cross-Validation: Compare results with computational solubility parameters (e.g., COSMO-RS simulations) to identify outliers .

Contradiction Resolution: Replicate conflicting studies under identical conditions and validate instrumentation calibration (e.g., DSC for enthalpy measurements) .

Advanced Question: How can researchers mechanistically study the coordination chemistry of this compound with transition metals?

Answer:
Methodological Framework:

  • Synthesis of Metal Complexes: React the phosphinate with metal salts (e.g., CuCl2_2, Fe(NO3_3)3_3) in ethanol/water mixtures. Monitor via UV-Vis for ligand-to-metal charge transfer (LMCT) bands .
  • Spectroscopic Analysis: Use X-ray crystallography to resolve coordination geometry and EXAFS for local metal-ligand bonding environments .
  • Theoretical Modeling: Apply density functional theory (DFT) to predict binding energies and compare with experimental stability constants .

Advanced Consideration: Investigate redox behavior via cyclic voltammetry to assess metal-ligand electron transfer pathways .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of amine/phosphinate groups .
  • Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., ethyl chloride).
  • Spill Management: Neutralize spills with dilute acetic acid (for basic residues) followed by adsorption with vermiculite .

Documentation: Maintain a hazard log for incident reporting and review SDS sheets for amine-phosphinate reactivity .

Advanced Question: How can researchers apply this compound in membrane technology or catalysis, and what methodological challenges arise?

Answer:
Applications & Challenges:

  • Membrane Design: Incorporate the phosphinate into polymer matrices (e.g., polyamide) for ion-selective membranes. Challenges include phase separation during casting; address via solvent blending (DMAC/THF) .
  • Catalysis: Use as a ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-coupling). Optimize enantioselectivity via chiral derivatization of the amine group .

Characterization Challenges: Use small-angle X-ray scattering (SAXS) to analyze membrane pore uniformity and chiral HPLC to resolve enantiomeric excess in catalytic products .

Advanced Question: What ontological and epistemological considerations should guide research on the environmental fate of this compound?

Answer:

  • Ontological Basis: Define the compound as a persistent organic pollutant (POP) or biodegradable entity based on hydrolytic/photooxidative degradation studies .
  • Epistemological Approach: Employ tiered testing:
    • Tier 1: OECD 301F (ready biodegradability test).
    • Tier 2: Mesocosm studies to simulate soil/water interactions .
  • Methodological Alignment: Align degradation pathways with computational QSAR models to predict eco-toxicological endpoints .

Theoretical Linkage: Ground findings in Green Chemistry principles to inform sustainable synthesis redesigns .

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